molecular formula C22H18N2O5 B317042 3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Cat. No.: B317042
M. Wt: 390.4 g/mol
InChI Key: NJWUHLOOLLYOSU-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxo-1-pyrazolyl]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Biological Activity

The compound is involved in the synthesis of various derivatives with potential biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives, synthesized by reacting tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes, were tested for anti-inflammatory activities. Compounds derived from this synthesis showed moderate anti-inflammatory activity at certain doses, comparable to indomethacin, highlighting the compound's potential role in creating anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Metabolic and Systemic Effects

The compound has been associated with metabolic and systemic effects in scientific studies. Research on benzamide derivatives revealed significant glucose uptake and glucokinase activity in rat hepatocytes, indicating the potential of these compounds in managing conditions like type 2 diabetes mellitus. One of the compounds demonstrated remarkable pharmacokinetic parameters and safety margins, making it a candidate for further development (Park et al., 2014).

Weight Management and Energy Expenditure

A study investigating a xanthohumol pyrazole derivative found that it positively influenced diet-induced obesity and insulin resistance. This compound improved glucose tolerance, decreased weight gain by increasing energy expenditure and locomotor activity, and affected mitochondrial respiration and cellular energy metabolism, suggesting its potential in managing obesity (Paraiso et al., 2021).

Cardiovascular Effects

In cardiovascular research, soluble guanylyl cyclase (sGC) activators like BAY 60-2770 have been examined for their vasodilator activity. The findings suggest that BAY 60-2770 can activate the heme-oxidized form of sGC in vivo independently of nitric oxide, promoting vasodilation in both the pulmonary and systemic vascular beds. This property makes compounds like BAY 60-2770 potential candidates for treating conditions like pulmonary hypertension (Pankey et al., 2011).

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C22H18N2O5/c1-4-10-29-19-9-8-15(12-20(19)28-3)11-18-14(2)23-24(21(18)25)17-7-5-6-16(13-17)22(26)27/h1,5-9,11-13H,10H2,2-3H3,(H,26,27)/b18-11+

InChI Key

NJWUHLOOLLYOSU-WOJGMQOQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC#C)OC)C3=CC=CC(=C3)C(=O)O

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC)C3=CC=CC(=C3)C(=O)O

solubility

58.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Reactant of Route 2
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Reactant of Route 3
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Reactant of Route 4
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Reactant of Route 5
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Reactant of Route 6
3-[(4E)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

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